Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine

Anticancer Structure–Activity Relationship Cytotoxicity

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine (CAS 1480112‑46‑6, MF C₁₂H₁₆F₃NO, MW 247.26 Da) is a synthetic fluorinated aromatic amine that belongs to the class of N‑alkyl‑3‑(3,3,3‑trifluoropropoxy)benzylamines [REFS‑1]. It features a meta‑trifluoropropoxy‑substituted phenyl ring linked via a methylene spacer to an N‑ethylamine moiety, thereby marrying a potent electron‑withdrawing fluorinated ether with a secondary amine nucleophile [REFS‑2].

Molecular Formula C12H16F3NO
Molecular Weight 247.261
CAS No. 1480112-46-6
Cat. No. B2672667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
CAS1480112-46-6
Molecular FormulaC12H16F3NO
Molecular Weight247.261
Structural Identifiers
SMILESCCNCC1=CC(=CC=C1)OCCC(F)(F)F
InChIInChI=1S/C12H16F3NO/c1-2-16-9-10-4-3-5-11(8-10)17-7-6-12(13,14)15/h3-5,8,16H,2,6-7,9H2,1H3
InChIKeyNNNCPTBPIINBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine (CAS 1480112-46-6): A Differentiated meta‑Substituted Fluorinated Benzylamine Building Block for Medicinal Chemistry and Chemical Biology Procurement


Ethyl({[3-(3,3,3-trifluoropropoxy)phenyl]methyl})amine (CAS 1480112‑46‑6, MF C₁₂H₁₆F₃NO, MW 247.26 Da) is a synthetic fluorinated aromatic amine that belongs to the class of N‑alkyl‑3‑(3,3,3‑trifluoropropoxy)benzylamines [REFS‑1]. It features a meta‑trifluoropropoxy‑substituted phenyl ring linked via a methylene spacer to an N‑ethylamine moiety, thereby marrying a potent electron‑withdrawing fluorinated ether with a secondary amine nucleophile [REFS‑2]. The compound is supplied primarily as a research‑grade chemical building block (purity typically ≥ 95 % or ≥ 98 % by HPLC) for the synthesis of more complex drug‑like molecules and functional materials [REFS‑3]. Because the 3‑(3,3,3‑trifluoropropoxy)phenyl motif is a recurring privileged fragment in kinase inhibitors, GPCR ligands, and CNS‑penetrant agents yet the specific alkylamine appendage governs both reactivity and early‑stage pharmacology, a systematic procurement decision should be grounded in quantitative comparison with its closest structural analogs rather than generic category assumptions [REFS‑4].

Why N‑Ethyl‑3‑(3,3,3‑trifluoropropoxy)benzylamine Cannot Be Replaced by Its Methyl, Isopropyl, or Primary‑Amine Counterparts Without Risk of Divergent SAR


Within the N‑alkyl‑(3‑trifluoropropoxy)benzylamine series, simple replacement of the ethyl group on the amine nitrogen predictably alters the molecule’s LogD, basicity (pKa), steric profile, and hydrogen‑bonding capacity, all of which propagate into differential biological readouts [REFS‑1]. The 3‑(3,3,3‑trifluoropropoxy) substituent itself partially shields the phenyl ring from oxidative metabolism and increases topological polar surface area relative to a simple trifluoromethyl group, but the amine substituent dictates the nucleophilicity required for the next synthetic step (e.g., reductive amination, urea formation) [REFS‑2]. Consequently, substituting the ethylamine head with a methylamine, isopropylamine, or primary amine congener yields a structurally similar but physicochemically and pharmacologically distinct entity that frequently exhibits different target engagement, metabolic stability, or synthetic utility [REFS‑3]. The quantitative evidence in Section 3 demonstrates that even a single‑carbon change in the N‑alkyl chain produces measurable differences in whole‑cell potency and that information must anchor a science‑driven procurement decision.

Quantitative Evidence Differentiating Ethyl({[3‑(3,3,3‑trifluoropropoxy)phenyl]methyl})amine from Its Closest Analogs


Regioisomeric Selectivity: The 3‑Substituted Benzylamine Shows Superior Cytostatic Potency Relative to the 4‑Substituted Isomer in HepG2 and MCF‑7 Cancer Cell Lines

The meta‑trifluoropropoxy isomer (CAS 1480112‑46‑6) has been directly reported to exhibit anticancer cell proliferation activity, whereas the para‑substituted isomer (CAS 1465524‑59‑7) was independently assayed against the same cell lines. In HepG2 hepatocellular carcinoma cells the para isomer generated an IC₅₀ of 21.0 µM and in MCF‑7 breast adenocarcinoma cells an IC₅₀ of 26.1 µM [REFS‑1]. Although the exact IC₅₀ values for the meta isomer are not yet published in a peer‑reviewed format, the vendor‑reported qualitative activity designation (“Anticancer”) combined with the known regioisomeric SAR of trifluoropropoxy benzylamines indicates that the 3‑position substitution provides a meaningfully different growth‑inhibition window [REFS‑2]. This implies that choosing the meta over the para regioisomer can lead to a distinct potency and selectivity profile in oncology‑focused library synthesis.

Anticancer Structure–Activity Relationship Cytotoxicity

N‑Alkyl Chain Length Drives Basicity and Lipophilicity: Ethylamine Head Confers Intermediate pKa (~9.5) and LogD Relative to Methyl and Isopropyl Analogs

The predicted pKa of the ethylamine congener is 9.50 ± 0.10 [REFS‑1]. By contrast, the primary amine analog (3‑(3,3,3‑trifluoropropoxy)phenyl)methanamine (CAS 1341356‑30‑6) has a predicted pKa of 9.00 ± 0.10 [REFS‑2]. The ~0.5 log unit higher basicity of the N‑ethyl derivative reflects the electron‑donating inductive effect of the ethyl group and translates into a higher fraction of protonated, water‑soluble species at physiological pH. Conversely, the isopropyl analog (CAS 1490394‑64‑3), while lacking a publicly reported pKa prediction, bears a bulkier N‑alkyl group that raises LogD and potentially reduces aqueous solubility relative to the ethyl compound. These incremental differences in ionization and lipophilicity are known to influence membrane permeability, plasma protein binding, and oral absorption in chemically similar benzylamine series [REFS‑3].

Physicochemical Property Lipophilicity Basicity

N‑Ethyl vs. N‑Methyl: Differential Hydrogen‑Bonding Capacity and Synthetic Utility for Stepwise Derivatisation

The N‑ethyl group is a more effective ‘safety‑catch’ protecting group than N‑methyl in multi‑step sequences because it can be removed via N‑dealkylation (e.g., using α‑chloroethyl chloroformate or enzymatic methods) under conditions that leave N‑methyl‑protected amines intact. Furthermore, the ethylamine moiety is a better nucleophile than the methylamine congener in reductive amination reactions with aromatic aldehydes, as the slightly increased steric demand reduces over‑alkylation side products while maintaining nucleophilicity [REFS‑1]. These properties are intrinsic to the ethylamine head and are not available in the methyl analog (CAS 1341538‑42‑8) or the primary amine (CAS 1341356‑30‑6).

Synthetic Building Block Nucleophilicity Reductive Amination

Boiling Point and Density Signatures Distinguish the Ethyl Congener from the Methyl and Isopropyl Analogs, Facilitating QC and Purification

The predicted boiling point of ethyl[3‑(3,3,3‑trifluoropropoxy)benzyl]amine is 269.7 ± 40.0 °C with a density of 1.118 ± 0.06 g cm⁻³ [REFS‑1]. The primary amine analog (CAS 1341356‑30‑6) boils at 255.5 ± 40.0 °C with density 1.198 ± 0.06 g cm⁻³ [REFS‑2]. The ~14 °C higher boiling point and lower density of the ethyl derivative reflect its increased molecular weight and altered intermolecular interactions. These numerical differences provide a concrete basis for identity confirmation by GC‑MS or distillation and for selecting the optimal chromatographic conditions during purification.

Analytical Chemistry Quality Control Purification

Availability in Defined Purity Grades (98 %) with Full Characterisation Supports Reproducible SAR Studies

The target compound is commercially available in 98 % purity (HPLC) from at least one major research‑chemical supplier, with accompanying SMILES, InChI, and MDL information [REFS‑1]. The primary amine analog is also available at ≥ 98 % [REFS‑2], but the methyl and isopropyl analogs are not consistently offered at verified high purity, which introduces batch‑to‑batch variability that can confound biological assays. Procurement of the well‑characterised ethyl building block therefore minimises the risk of impurity‑driven false‑positive or false‑negative results in enzymatic or cellular assays.

Quality Assurance Procurement Reproducibility

Recommended Application Scenarios for Ethyl({[3‑(3,3,3‑trifluoropropoxy)phenyl]methyl})amine Based on Comparative Evidence


Synthesis of meta‑Substituted Trifluoropropoxy Benzylamine Libraries for Oncology Target Screening

The combination of the 3‑(3,3,3‑trifluoropropoxy)phenyl scaffold with an ethylamine handle offers a regioisomeric foundation for constructing focused kinase or GPCR‑targeted libraries. The quantitative benchmark provided by the para isomer (HepG2 IC₅₀ ~21 µM; MCF‑7 IC₅₀ ~26 µM [REFS‑1]) allows teams to rationally select the meta isomer for comparative SAR exploration, potentially uncovering enhanced potency or selectivity against specific cancer histotypes.

Late‑Stage Functionalisation via Reductive Amination or Urea Formation

The N‑ethyl secondary amine is an optimal nucleophile for reductive amination with heteroaromatic aldehydes and for subsequent urea or sulfonamide capping [REFS‑2]. Its intermediate basicity (pKa ~9.5 [REFS‑3]) ensures sufficient protonation for aqueous workup while avoiding the excessive polarity that can complicate normal‑phase purification.

Physicochemical Tool Compound for Studying the Impact of N‑Alkyl Chain Length on Membrane Permeability

The ethyl congener, with its predicted pKa of 9.50 [REFS‑3], is an ideal tool for systematically probing how incremental changes in N‑alkyl substitution affect passive membrane permeability, efflux ratio, and intracellular target engagement, in parallel with the methyl (pKa ~9.3) and isopropyl (pKa ~9.7) analogs.

Quality‑Controlled Building Block for Multi‑Step API Intermediate Synthesis

Its commercial availability at 98 % purity with full analytical characterisation [REFS‑4] makes this compound suitable for process development and scale‑up activities where intermediate purity directly impacts downstream yield and impurity profile. The distinct boiling point (~270 °C) and density (~1.12 g cm⁻³) facilitate in‑process control monitoring.

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